molecular formula C9H10F3NO B1405962 4-(2,2-Difluoroethoxy)-2-fluorobenzylamine CAS No. 1507672-79-8

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

Cat. No. B1405962
M. Wt: 205.18 g/mol
InChI Key: PKXYBJDRDIMBSU-UHFFFAOYSA-N
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Description

The compound “4-(2,2-Difluoroethoxy)-2-fluorobenzylamine” is likely an organic compound containing a benzylamine group, which is an amine functional group attached to a benzene ring, and a difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring with a fluorine atom and an amine group attached to one carbon, and a difluoroethoxy group attached to an adjacent carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions typical of amines, ethers, and halogenated hydrocarbons.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the difluoroethoxy group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

  • Automated Synthesis in Nuclear Medicine : The compound has been used in the automated synthesis of 4-[18F]fluorobenzylamine, a building block for synthesizing [18F]-labeled compounds in nuclear medicine. This method improves the availability of [18F]fluorobenzylamine, which is essential for developing novel (18)F-labeled compounds containing a fluorobenzylamine moiety (Jenilee D Way & F. Wuest, 2013).

  • Labeling of Proteins for Medical Imaging : It has been employed in the labeling of proteins, such as monoclonal antibodies, with the positron-emitting nuclide 18F, maintaining their immunoreactivity. This method facilitates the development of 18F-labeled proteins for medical imaging purposes (P. Garg, S. Garg & M. Zalutsky, 1991).

  • Prosthetic Group Synthesis for Peptide and Protein Labeling : The compound is a key ingredient in creating thiol-reactive prosthetic groups for peptide and protein labeling, demonstrating its utility in the preparation of PET radiotracers (I. Koslowsky, J. Mercer & F. Wuest, 2010).

  • Synthesis of Antitumor Prostaglandin Analogs : It has been used in synthesizing fluorine-18 labeled analogs of antitumor prostaglandins, showcasing its potential in developing new tracer candidates for tumor detection using positron emission tomography (T. Haradahira, Y. Hasegawa, K. Furuta, M. Suzuki, Y. Watanabe & K. Suzuki, 1998).

  • Development of HIV Integrase Inhibitors : The compound has been involved in the radiosynthesis of HIV integrase inhibitors, like [18F]MK-0518, showing its role in developing drugs for treating HIV (Wenping Li, W. J. Thompson, T. E. Fisher, J. Wai, D. Hazuda, H. Burns & T. Hamill, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many fluorinated compounds are relatively non-reactive and safe to handle, but can produce toxic gases if heated to decomposition .

properties

IUPAC Name

[4-(2,2-difluoroethoxy)-2-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-3,9H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXYBJDRDIMBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)-2-fluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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